(3R)-1-(3-aminopropyl)pyrrolidin-3-ol chemical structure and properties
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol chemical structure and properties
This guide provides an in-depth technical analysis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol , a specialized chiral synthon used in medicinal chemistry.[1] It is structured to support researchers in synthetic planning, property analysis, and application in drug discovery pipelines.
[1]
Executive Summary
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a bifunctional, chiral heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its value lies in its specific stereochemistry—the (3R) hydroxyl group provides a defined vector for hydrogen bonding, while the propyl-amine chain acts as a flexible linker for conjugation. This molecule serves as a polarity-enhancing scaffold, often used to modulate the physicochemical properties (LogP, solubility) of lipophilic drug candidates.
Chemical Identity & Stereochemistry
The core of this molecule is the pyrrolidine ring with a defined chiral center at position 3. The integrity of the (3R) configuration is critical for biological activity, particularly when targeting stereoselective receptors such as GPCRs or kinases.
| Parameter | Data |
| IUPAC Name | (3R)-1-(3-aminopropyl)pyrrolidin-3-ol |
| Common Name | (R)-1-(3-aminopropyl)-3-hydroxypyrrolidine |
| CAS Registry Number | Note: Often listed under racemic CAS 23159-07-1 or specific catalog IDs.[1] Precursor (3R)-pyrrolidinol is CAS 2799-21-5.[1][2] |
| PubChem CID | 54595925 |
| Molecular Formula | C₇H₁₆N₂O |
| Molecular Weight | 144.22 g/mol |
| Chiral Center | C3 (R-configuration) |
| SMILES | C1CN(C[C@H]1O)CCCN |
| InChI Key | NDZINGHRTXRLEX-SSDOTTSWSA-N |
Physicochemical Properties
Understanding the ionization and lipophilicity of this intermediate is essential for predicting its behavior in biological assays and formulation.
| Property | Value (Experimental/Predicted) | Context |
| Boiling Point | ~230°C (Predicted) | High due to H-bonding capacity.[1] |
| Density | ~1.08 g/cm³ | Liquid at RT (viscous).[1] |
| pKa (Basic) | ~10.2 (Primary Amine) | Typical for alkyl amines. |
| pKa (Ring N) | ~9.5 (Tertiary Amine) | Modulated by ring strain/OH group. |
| LogP | -0.8 to -1.3 | Highly hydrophilic; excellent for lowering LogP of conjugates.[1] |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Good permeability profile.[1] |
| Solubility | Miscible in Water, MeOH, DMSO | Hygroscopic nature requires dry storage. |
Synthesis & Manufacturing Protocols
To maintain the (3R) stereocenter, the synthesis must avoid conditions that promote racemization (e.g., harsh elimination/addition sequences). The preferred industrial route utilizes the "Chiral Pool" strategy, starting from commercially available (3R)-pyrrolidin-3-ol.[1]
Self-Validating Protocol: The Phthalimide Route
This method is chosen for its high fidelity in preserving chirality and ease of purification.[1]
Reagents:
-
N-(3-Bromopropyl)phthalimide[1]
-
Potassium Carbonate (
) / Acetonitrile (ACN) -
Hydrazine Hydrate (
)
Step-by-Step Methodology:
-
N-Alkylation: Dissolve (3R)-pyrrolidin-3-ol (1.0 eq) in anhydrous ACN. Add
(2.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq). -
Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via LC-MS for the disappearance of the pyrrolidine starting material.
-
Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate to obtain the phthalimide-protected intermediate.
-
Deprotection (Gabriel Amine Synthesis): Redissolve the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Workup: Cool, filter out the phthalhydrazide byproduct. Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or ion-exchange chromatography is required to remove residual hydrazine and isolate the free amine.[1]
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logic flow and critical control points (CCPs) for the synthesis.
Caption: Figure 1. Synthetic pathway utilizing the Gabriel synthesis method to ensure retention of the (3R) stereochemical configuration.
Applications in Drug Discovery
This synthon is a "privileged scaffold" because it offers three distinct vectors for chemical elaboration:
-
Primary Amine: Handle for amide coupling, reductive amination, or sulfonylation.
-
Secondary Alcohol (C3): Handle for ether formation or oxidation to a ketone; provides H-bond donor/acceptor capability.[1]
-
Tertiary Amine (Ring N): Protonation site at physiological pH, improving solubility.
Strategic Use Cases
-
PROTAC Linkers: The propyl amine chain provides the necessary spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand. The hydrophilic pyrrolidine ring prevents the "linker collapse" often seen with simple alkyl chains.
-
Kinase Inhibitors: Used to access solvent-exposed regions of the ATP binding pocket.[1] The (3R)-OH group can form specific water-mediated hydrogen bonds with residues like Asp or Glu in the kinase hinge region.[1]
-
GPCR Ligands: The basic nitrogen mimics neurotransmitter pharmacophores (e.g., dopamine, histamine), while the chiral hydroxyl allows for stereoselective receptor subtype discrimination.
Decision Matrix for Utilization
Caption: Figure 2. Decision logic for incorporating the (3R)-aminopropyl-pyrrolidinol scaffold into drug candidates.
Handling & Safety Information
As a primary amine and amino-alcohol, this compound requires specific safety protocols.
-
Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage (Eye Dam. 1).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.
-
Disposal: Must be treated as hazardous organic waste containing nitrogen.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595925, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Retrieved from [Link][1]
-
European Patent Office. Method for Producing 1-Methylpyrrolidin-3-ol (and related intermediates). EP 3415499 A1. Retrieved from [Link][1][4]
-
ChemRxiv (2025). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link][1]
